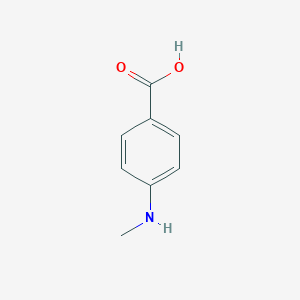

4-(Methylamino)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIDMSBTYRSMAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065117 | |

| Record name | Benzoic acid, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-(Methylamino)benzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10541-83-0 | |

| Record name | 4-(Methylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10541-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylamino)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(methylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARU98Z0OZY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 4-(methylamino)benzoic acid, a versatile intermediate in organic chemistry with applications in the synthesis of pharmaceuticals and other advanced materials.[1] This document outlines key synthetic routes, providing detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as N-methyl-4-aminobenzoic acid, is a derivative of para-aminobenzoic acid (PABA). Its structure, featuring both a carboxylic acid and a secondary amine, allows for a variety of chemical modifications, making it a valuable building block in medicinal chemistry and materials science.[1] This guide focuses on practical and scalable methods for its preparation.

Key Synthesis Pathways

Two primary strategies for the synthesis of this compound are prevalent:

-

Route 1: Nucleophilic Aromatic Substitution starting from a halogenated benzoic acid.

-

Route 2: N-Methylation of 4-Aminobenzoic Acid Derivatives involving the protection of the carboxylic acid, methylation of the amine, and subsequent deprotection.

A less common but viable alternative is:

-

Route 3: Reductive Amination of a formylbenzoic acid derivative.

Route 1: Synthesis from 4-Chlorobenzoic Acid

This industrial method involves the nitration of 4-chlorobenzoic acid, followed by a nucleophilic aromatic substitution with methylamine (B109427).

Logical Workflow for Route 1

Caption: Synthesis of this compound from 4-Chlorobenzoic Acid.

Note: The primary product described in the cited literature for this initial pathway is 4-(methylamino)-3-nitrobenzoic acid. A subsequent reduction step would be necessary to obtain the final target compound, which is not detailed in the provided search results.

Experimental Protocol for the Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

Step 1: Nitration of 4-Chlorobenzoic Acid [2]

-

Dissolve 4-chlorobenzoic acid in concentrated sulfuric acid.

-

Separately, dilute 97-98% nitric acid with concentrated sulfuric acid.

-

Introduce both solutions into a reactor through plunger pumps.

-

Maintain the reaction temperature at 70°C with a back pressure of 0.3-0.4 MPa for a residence time of 90 seconds.

-

Quench the reaction mixture in ice water to precipitate the product.

-

Filter the precipitate, wash with water until neutral, and dry to obtain 4-chloro-3-nitrobenzoic acid.

Step 2: Nucleophilic Substitution with Methylamine [2]

-

Prepare a solution of 4-chloro-3-nitrobenzoic acid and a catalytic amount of copper chloride in a 40% aqueous methylamine solution.

-

Pump this solution through a stainless steel pipe reactor heated in an oil bath to 180-190°C.

-

Maintain a back pressure of 3.0-4.0 MPa with a reaction time of 17 minutes.

-

Cool the reaction mixture to below 20°C.

-

Adjust the pH to 4-5 with glacial acetic acid to precipitate the product.

-

Filter, wash the solid with water until neutral, and dry. Recrystallize from ethanol-water to obtain pure 4-(methylamino)-3-nitrobenzoic acid.

Quantitative Data for Route 1

| Step | Product | Yield | Purity |

| 1 | 4-Chloro-3-nitrobenzoic Acid | 91.7% | 98.32% |

| 2 | 4-(Methylamino)-3-nitrobenzoic Acid | 88.3% | 99.41% |

Route 2: N-Methylation of a 4-Aminobenzoic Acid Derivative

This route involves the protection of the carboxylic acid group of 4-aminobenzoic acid, followed by N-methylation and subsequent deprotection. A common approach is the esterification of 4-aminobenzoic acid, followed by methylation.

Experimental Workflow for Route 2

Caption: Synthesis via N-Methylation of a 4-Aminobenzoic Acid Derivative.

Experimental Protocols for Route 2

Step 1: Esterification of 4-Aminobenzoic Acid (Fisher Esterification) [3][4]

-

Suspend 4-aminobenzoic acid in a large excess of methanol.

-

Carefully add concentrated sulfuric acid as a catalyst.

-

Reflux the mixture for several hours (e.g., 2 hours).[3]

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.[3]

-

Filter and dry the solid to obtain methyl 4-aminobenzoate.

Step 2: N-Methylation of Methyl 4-Aminobenzoate

While a specific protocol for the N-methylation of methyl 4-aminobenzoate was not found in the search results, a general method using dimethyl sulfate (B86663) is proposed.[5]

-

Dissolve methyl 4-aminobenzoate in a suitable solvent.

-

Add a base to deprotonate the amine.

-

Add dimethyl sulfate dropwise while maintaining the temperature.

-

Stir the reaction mixture until completion, monitoring by TLC.

-

Work up the reaction to isolate methyl 4-(methylamino)benzoate.

Step 3: Hydrolysis of Methyl 4-(Methylamino)benzoate [6]

-

Dissolve methyl 4-(methylamino)benzoate in methanol and water.

-

Add an aqueous solution of sodium hydroxide (B78521) and stir at room temperature for 1 hour.[6]

-

Monitor the reaction for the consumption of the starting material.

-

Concentrate the mixture to remove methanol.

-

Add water to dissolve the solid and adjust the pH to 4-5 with hydrochloric acid to precipitate the product.[6]

-

Filter and dry the solid to obtain this compound.

Quantitative Data for Route 2 (Hydrolysis Step)

| Step | Starting Material | Product | Yield |

| 3 | Methyl 4-(methylamino)benzoate | This compound | 88.26%[6] |

Route 3: Reductive Amination

Reductive amination offers a direct approach to forming the C-N bond. This would typically involve the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[7][8]

Hypothetical Reductive Amination Pathway

Caption: Hypothetical Reductive Amination Pathway.

General Experimental Protocol for Reductive Amination[7][8][9]

-

Dissolve 4-formylbenzoic acid and methylamine in a suitable solvent under weakly acidic conditions.

-

The reaction proceeds through the formation of an intermediate imine.

-

A reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride, is added to reduce the imine to the corresponding amine.[8] These reducing agents are often preferred as they are selective for the imine over the starting aldehyde.[8]

-

The reaction is typically performed as a one-pot synthesis.[7]

-

After the reaction is complete, an acidic workup followed by neutralization allows for the isolation of the this compound product.

Note: While reductive amination is a powerful tool for amine synthesis, a specific, detailed protocol with quantitative data for the synthesis of this compound via this method was not available in the provided search results.

Summary and Conclusion

This guide has detailed the primary synthetic routes to this compound. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The industrial method starting from 4-chlorobenzoic acid is high-yielding but involves harsh conditions. The N-methylation of a 4-aminobenzoic acid derivative is a versatile laboratory-scale synthesis. Reductive amination presents a more direct and potentially greener alternative, though specific optimization for this target molecule would be required. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the planning and execution of the synthesis of this important chemical intermediate.

References

- 1. a2bchem.com [a2bchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Solved Experiment description: 4-amino-benzoic acid | Chegg.com [chegg.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylamino)benzoic acid (also known as N-Methyl-p-aminobenzoic acid), a compound of interest in various chemical and pharmaceutical research domains. This document collates essential quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for the physicochemical characterization of such a compound.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1][2][3][4][5] |

| Molecular Weight | 151.16 g/mol | [1][2][4][6][7] |

| Appearance | Off-white to beige solid/powder | [4][8] |

| Melting Point | 159-163 °C | [1][2][8] |

| Boiling Point | 296 °C (Predicted) | [6] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |

Table 2: Solubility and Partitioning Behavior

| Property | Value | Source(s) |

| Solubility in Water | Very soluble | [6] |

| logP (Octanol/Water Partition Coefficient) | 1.09 - 2.2 | [4][6] |

| pKa | 4.93 | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Data Availability | Source(s) |

| ¹H NMR | Spectra available | [4][9] |

| ¹³C NMR | Spectra available | [4] |

| IR Spectroscopy | Spectra available | [4][10] |

| Mass Spectrometry (GC-MS) | Data available | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.[11][12]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (one end sealed)

-

This compound, finely powdered

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[12]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[12]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-2°C.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by the shake-flask method, which is considered the gold standard.[13][14]

Apparatus and Materials:

-

This compound

-

Distilled or deionized water

-

Screw-capped vials or flasks

-

Constant temperature shaker bath

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of water in a vial.

-

Equilibration: The vial is sealed and placed in a constant temperature shaker bath (e.g., at 25°C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and centrifuged to separate any remaining solid particles.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.[14] The determined concentration represents the aqueous solubility at that temperature.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be accurately determined by potentiometric titration.[15][16]

Apparatus and Materials:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

-

This compound

-

Deionized water

Procedure:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water in a beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, the pH electrode is immersed in the solution, and the initial pH is recorded.

-

Titration: The standardized NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.[15]

-

Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is determined from the inflection point of the titration curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).[16]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by the shake-flask method.[17][18][19]

Apparatus and Materials:

-

n-Octanol

-

Water (or a suitable buffer, e.g., pH 7.4 phosphate (B84403) buffer)

-

This compound

-

Separatory funnels or screw-capped tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for concentration determination (e.g., HPLC or UV-Vis spectrophotometer)

Procedure:

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases.[17]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid in the separation.

-

Analysis: The concentration of this compound in both the aqueous and n-octanol phases is determined using a suitable analytical method.[20][21]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[19]

Physicochemical Characterization Workflow

The logical flow for the physicochemical characterization of a compound like this compound is depicted in the following diagram. This workflow ensures a systematic approach to gathering the essential data for research and development purposes.

Caption: Workflow for Physicochemical Characterization.

References

- 1. 4-(メチルアミノ)安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4-Methylamino-benzoic acid | CAS#:10541-83-0 | Chemsrc [chemsrc.com]

- 3. A12426.22 [thermofisher.com]

- 4. This compound | C8H9NO2 | CID 66345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 4-(methylamino)- [webbook.nist.gov]

- 6. This compound(10541-83-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. This compound 97 10541-83-0 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound(10541-83-0) 1H NMR [m.chemicalbook.com]

- 10. This compound(10541-83-0) IR Spectrum [m.chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. acdlabs.com [acdlabs.com]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

An In-depth Technical Guide to 4-(Methylamino)benzoic acid (CAS: 10541-83-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)benzoic acid, with the CAS number 10541-83-0, is an organic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzoic acid moiety and a methylamino group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and dyes. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral data, and known applications of this compound, with a focus on its relevance to drug discovery and development. While direct biological activity data for the core molecule is limited in publicly available literature, this guide will also explore the bioactivities of its derivatives to highlight its potential as a pharmacophore.

Chemical and Physical Properties

This compound is a solid at room temperature, typically appearing as an off-white to beige powder.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 10541-83-0 | [2] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

| Appearance | Off-white to light yellow and light beige to beige powder | [1] |

| Melting Point | 160-162 °C | [4] |

| Solubility | Slightly soluble in water. Soluble in alcohol. | [1] |

| SMILES | CNC1=CC=C(C=C1)C(=O)O | [2] |

| InChI | InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | [2] |

| InChIKey | ZVIDMSBTYRSMAR-UHFFFAOYSA-N | [2] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided in Table 2.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | Data available, but specific peak assignments require further analysis of raw data. | |

| ¹³C NMR | Data available, but specific peak assignments require further analysis of raw data. | |

| Infrared (IR) | Data available, characteristic peaks for N-H, C=O, and aromatic C-H bonds are expected. | |

| Mass Spectrometry (MS) | Molecular Ion (M+) peak at m/z 151. | [2] |

Synthesis Protocols

Several methods for the synthesis of this compound and its derivatives have been reported. A general overview of a common synthetic approach is provided below.

General Synthesis of this compound from 4-Chlorobenzoic Acid

A common industrial method for synthesizing 4-(methylamino)-3-nitrobenzoic acid, a related compound, starts with 4-chlorobenzoic acid.[5] A similar principle can be applied for the synthesis of this compound. The following is a generalized protocol based on available literature.

Experimental Protocol:

-

Nitration of 4-Chlorobenzoic Acid: 4-Chlorobenzoic acid is reacted with a nitrating mixture, typically concentrated sulfuric acid and nitric acid, to introduce a nitro group onto the aromatic ring. The reaction temperature is carefully controlled to prevent over-nitration.

-

Nucleophilic Aromatic Substitution: The resulting nitro-substituted chlorobenzoic acid is then reacted with an aqueous solution of methylamine. In this step, the methylamino group displaces the chlorine atom. This reaction is often carried out at elevated temperatures to drive it to completion.

-

Reduction of the Nitro Group (if applicable): If a nitro-substituted intermediate is formed, a subsequent reduction step is necessary to convert the nitro group to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Work-up and Purification: The reaction mixture is cooled, and the pH is adjusted to precipitate the product. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol. A yield of 88.26% has been reported for a similar synthesis.[3]

Biological Activity and Drug Development Applications

While there is limited direct evidence of the biological activity of this compound itself in publicly available research, its derivatives, particularly Schiff bases, have demonstrated promising antimicrobial and cytotoxic properties. This suggests that the this compound core can serve as a valuable scaffold in the design of new therapeutic agents.

Antimicrobial Activity of Derivatives

Studies have shown that Schiff bases derived from 4-aminobenzoic acid, a closely related compound, exhibit significant antibacterial and antifungal activity. For instance, a study on Schiff bases derived from 4-aminobenzoic acid and various aromatic aldehydes showed activity against a panel of bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. The biological activity of these derivatives is influenced by the nature of the substituent on the aldehyde. This highlights the potential for tuning the biological activity of this compound derivatives through structural modifications.

Role as a Chemical Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[6] Its bifunctional nature, with both an amine and a carboxylic acid group, allows for a wide range of chemical transformations. It is a key starting material for the synthesis of various pharmaceuticals, though specific examples directly citing this compound are not extensively detailed in the immediate search results. The related compound, 4-(methylamino)-3-nitrobenzoic acid, is a known intermediate in the synthesis of pharmaceuticals like Candesartan and Irbesartan, which are used to treat hypertension.

Safety and Handling

This compound is considered hazardous.[7] It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.[7] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 10541-83-0) is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While direct biological activity data for the parent molecule is scarce, the demonstrated antimicrobial and cytotoxic activities of its derivatives underscore the importance of this scaffold. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for the generation of novel compounds with a range of therapeutic applications. Further research into the direct biological effects of this compound and the expansion of the library of its derivatives are warranted to fully explore its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and scientists working in medicinal chemistry and drug development.

References

- 1. This compound(10541-83-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 2. This compound | C8H9NO2 | CID 66345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound 97 10541-83-0 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. a2bchem.com [a2bchem.com]

- 7. fishersci.com [fishersci.com]

A Technical Guide to the Structure Elucidation of 4-(Methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation involved in the structural elucidation of 4-(Methylamino)benzoic acid. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis, characterization, and drug development.

Compound Identification and Physicochemical Properties

This compound is an organic compound that belongs to the class of aminobenzoic acids.[1] It is a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and other fine chemicals.[2]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [3][4] |

| Synonyms | N-Methyl-4-aminobenzoic acid, p-(Methylamino)benzoic acid | [3][5] |

| Molecular Formula | C₈H₉NO₂ | [3][4][5][6] |

| Molecular Weight | 151.16 g/mol | [3][6][7] |

| Appearance | White to beige powder | [2] |

| Melting Point | 159-164 °C | [4][6][7][8] |

| Solubility | Very soluble in water. Soluble in alcohol. | [2][8] |

| CAS Number | 10541-83-0 | [4][5][7] |

Spectroscopic Analysis for Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups, connectivity, and overall framework.

A logical workflow for the structure elucidation process is outlined below.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in determining the molecular formula and identifying structural components.

Experimental Protocol: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol) is introduced into the mass spectrometer. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation: The mass spectrum of this compound exhibits a molecular ion peak [M]⁺ corresponding to its molecular weight.

| Ion | m/z Value | Interpretation |

| [C₈H₉NO₂]⁺ | 151 | Molecular Ion (M⁺) |

| [C₈H₈NO]⁺ | 150 | Loss of H |

| [C₇H₆NO]⁺ | 134 | Loss of OH, followed by loss of H |

| [C₇H₈N]⁺ | 120 | Loss of COOH |

Data sourced from NIST Mass Spectrometry Data Center and ChemicalBook.[3][5][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: A solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Data Interpretation: The IR spectrum shows characteristic absorption bands that confirm the presence of the carboxylic acid, secondary amine, and aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3370 | N-H stretch | Secondary Amine |

| ~1680 | C=O stretch | Carboxylic Acid |

| ~1600, ~1520 | C=C stretch | Aromatic Ring |

| ~1300 | C-N stretch | Aryl Amine |

| ~1250 | C-O stretch | Carboxylic Acid |

Representative data compiled from various sources.[3][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol: A small amount of this compound is dissolved in a deuterated solvent, typically DMSO-d₆, in an NMR tube. The tube is placed in the NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.

¹H NMR Data Interpretation: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.7 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~6.5 | Doublet | 2H | Aromatic H (ortho to -NHCH₃) |

| ~6.4 | Quartet | 1H | -NH- |

| ~2.7 | Doublet | 3H | -CH₃ |

Data obtained in DMSO-d₆.[9][11]

¹³C NMR Data Interpretation: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~153 | Aromatic C-NH |

| ~131 | Aromatic C (ortho to -COOH) |

| ~117 | Aromatic C-COOH |

| ~111 | Aromatic C (ortho to -NH) |

| ~30 | -CH₃ |

Predicted values and data from similar compounds suggest these approximate shifts.[12][13][14]

Synthesis Pathway

A common laboratory synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol (General): Methyl 4-(methylamino)benzoate is dissolved in a mixture of methanol and water.[15] An aqueous solution of sodium hydroxide (B78521) is added, and the reaction is stirred at room temperature.[15] Upon completion, the methanol is removed under reduced pressure. The remaining aqueous solution is then acidified with hydrochloric acid to a pH of 4-5, causing the product to precipitate.[15] The resulting solid is collected by filtration and dried to yield this compound.[15]

Conclusion

The structure of this compound is unequivocally established through the synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides complementary data that, when combined, allows for the complete assignment of the molecule's constitution. The methodologies and data presented in this guide serve as a foundational reference for the characterization of this and structurally related compounds.

References

- 1. Showing Compound this compound (FDB098119) - FooDB [foodb.ca]

- 2. This compound | 10541-83-0 [chemicalbook.com]

- 3. This compound | C8H9NO2 | CID 66345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Benzoic acid, 4-(methylamino)- [webbook.nist.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound 97 10541-83-0 [sigmaaldrich.com]

- 8. This compound(10541-83-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 9. This compound(10541-83-0) MS [m.chemicalbook.com]

- 10. This compound(10541-83-0) IR Spectrum [chemicalbook.com]

- 11. This compound(10541-83-0) 1H NMR spectrum [chemicalbook.com]

- 12. faculty.fiu.edu [faculty.fiu.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-(Methylamino)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(Methylamino)benzoic acid in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the existing qualitative solubility information, a detailed experimental protocol for determining solubility, and a discussion of the factors influencing the dissolution of this compound.

Introduction to this compound

This compound, also known as p-(Methylamino)benzoic acid, is an organic compound with the chemical formula C₈H₉NO₂. It is a derivative of benzoic acid and finds applications as an intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Understanding its solubility in different organic solvents is crucial for process development, purification, formulation, and various analytical procedures.

Solubility of this compound: A Qualitative Overview

| Solvent | Temperature (°C) | Solubility |

| Alcohols | Not specified | Soluble |

| Methanol | Not specified | Almost transparent |

| Chloroform | Not specified | Slightly soluble |

| Water | Not specified | Slightly soluble |

| Hexane | Not specified | Insoluble |

| Water | 25 | 1.2 g/L (for Methyl 4-(methylamino)benzoate)[1] |

| Hexane | 25 | Insoluble (for Methyl 4-(methylamino)benzoate)[1] |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative and can vary between different sources and experimental conditions. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted isothermal shake-flask method, followed by UV-Vis spectrophotometric analysis. This protocol is adapted from standard laboratory procedures for similar organic compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Shaking incubator or a constant-temperature water bath with a shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of this compound and dissolve it in a known volume of the selected organic solvent to prepare a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare a set of standard solutions with decreasing concentrations.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent using the UV-Vis spectrophotometer. The solvent itself should be used as the blank.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of this compound to a series of flasks containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the flasks and place them in a shaking incubator or a temperature-controlled water bath set to the desired temperature.

-

Agitate the flasks for a predetermined period (e.g., 24, 48, and 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the flasks to stand undisturbed at the constant temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted sample and the equation of the calibration curve, calculate the concentration of this compound in the diluted sample.

-

Account for the dilution factor to determine the concentration of the saturated solution. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of a solid in a liquid solvent is influenced by a variety of factors. The diagram below illustrates the logical relationships between these key factors.

References

Spectroscopic Profile of 4-(Methylamino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(Methylamino)benzoic acid, a compound of interest in various chemical and pharmaceutical research fields. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, supported by established experimental protocols and visual aids to facilitate a deeper understanding of its structural characteristics.

Executive Summary

This compound (CAS No: 10541-83-0; Molecular Formula: C₈H₉NO₂) is a substituted benzoic acid derivative. Spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation. This guide presents a summary of its key spectroscopic features.

-

¹H NMR spectroscopy reveals a characteristic pattern of aromatic and aliphatic protons, including distinct signals for the methyl and amine protons, and the protons on the benzene (B151609) ring.

-

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule, with distinct chemical shifts for the carboxylic acid carbon, aromatic carbons, and the methyl carbon.

-

IR spectroscopy highlights the principal functional groups present, notably the carboxylic acid (O-H and C=O stretching), the secondary amine (N-H stretching), and the aromatic ring (C-H and C=C stretching).

-

Mass spectrometry confirms the molecular weight of the compound and provides valuable information about its fragmentation pattern under electron ionization, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds.

¹H NMR Data

The ¹H NMR spectrum of this compound in DMSO-d₆ typically exhibits the following signals:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.7 | Doublet | 2H | Aromatic H (ortho to -COOH) |

| ~6.6 | Doublet | 2H | Aromatic H (ortho to -NHCH₃) |

| ~6.4 | Quartet | 1H | -NH |

| ~2.7 | Doublet | 3H | -CH₃ |

Data sourced from publicly available spectral databases.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts for this compound are as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~153 | Aromatic C (para to -COOH) |

| ~131 | Aromatic C (ortho to -COOH) |

| ~117 | Aromatic C (ipso to -COOH) |

| ~111 | Aromatic C (ortho to -NHCH₃) |

| ~29 | -CH₃ |

Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy.[1]

A general protocol for obtaining NMR spectra of an organic compound like this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to provide a reference signal at 0 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance signal-to-noise.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |

| ~3370 | Medium | N-H stretch (Secondary amine) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1520 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1320 | Medium | C-N stretch |

| ~1290 | Strong | C-O stretch |

| ~840 | Strong | para-disubstituted C-H bend (out-of-plane) |

Data is a compilation from typical values for the respective functional groups and publicly available spectra.[1]

Experimental Protocol for IR Spectroscopy (ATR).[3][4][5]

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

Under electron ionization (EI), this compound will ionize and fragment in a characteristic manner.

| m/z | Relative Intensity (%) | Assignment |

| 151 | 100 | [M]⁺ (Molecular Ion) |

| 134 | High | [M - OH]⁺ |

| 106 | Moderate | [M - COOH]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Data is compiled from the NIST Mass Spectrometry Data Center.

Experimental Protocol for Mass Spectrometry (Electron Ionization).[7][8][9][10]

A typical procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample molecules with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern is analyzed to deduce structural information.

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Key Spectroscopic Correlations

Caption: Key NMR and IR spectral correlations for the functional groups of this compound.

Mass Spectral Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway for this compound.

References

A Comprehensive Technical Guide on the Thermal Stability of 4-(Methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylamino)benzoic acid, a derivative of p-aminobenzoic acid (PABA), is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other complex molecules.[1] Its molecular structure, featuring both a carboxylic acid and a secondary amine functional group, dictates its chemical reactivity and physical properties. A critical aspect of its physicochemical profile is its thermal stability, which influences its storage, handling, and reaction conditions during drug development and manufacturing processes.

This in-depth technical guide provides a comprehensive overview of the thermal stability of this compound. While specific thermogravimetric and calorimetric data for this compound are not extensively available in the public domain, this guide leverages available data, information on analogous compounds like p-aminobenzoic acid, and established principles of thermal analysis to provide a robust understanding of its thermal behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| Melting Point | 159-162 °C | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol | [3] |

Table 1: Physicochemical Properties of this compound

Thermal Stability and Decomposition

The thermal stability of an organic compound is its ability to resist decomposition at elevated temperatures. Understanding the onset of decomposition and the nature of the degradation products is crucial for establishing safe handling and processing parameters.

Melting and Decomposition Onset

Predicted Thermal Analysis Profile

In the absence of specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound, the thermal behavior of the closely related compound, p-aminobenzoic acid (PABA), can provide valuable insights.

-

Differential Scanning Calorimetry (DSC): A DSC thermogram for a similar aminobenzoic acid would be expected to show a sharp endothermic peak corresponding to its melting point. For PABA, the melting point is observed around 187-189 °C.[4] For this compound, this endotherm would be expected in the 159-162 °C range. Any polymorphic transitions would appear as additional endothermic or exothermic events before the final melting peak.

-

Thermogravimetric Analysis (TGA): A TGA curve for this compound would likely show a stable baseline with minimal mass loss until the temperature approaches and surpasses its melting point. Significant mass loss would then indicate the onset of decomposition. Studies on substituted aminobenzoic acids suggest that decomposition can involve processes like decarboxylation.[4] The primary decomposition pathway for many aminobenzoic acids is decarboxylation, leading to the loss of CO₂.[5] Further heating would lead to the fragmentation of the aromatic ring.

A hypothetical multi-stage decomposition process for this compound is outlined in Table 2.

| Temperature Range (°C) | Predicted Mass Loss (%) | Predicted Process |

| > 162 | > 29% | Initial decomposition, potentially involving decarboxylation (loss of CO₂) |

| > 300 | Further mass loss | Fragmentation of the aromatic ring and release of NOx and CO |

| > 600 | Formation of a small amount of carbonaceous residue |

Table 2: Predicted TGA Decomposition Profile for this compound

Experimental Protocols for Thermal Analysis

Detailed methodologies for performing TGA and DSC analyses on this compound are provided below. These are generalized protocols based on standard practices for organic compounds.[5]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the sample crucible in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample weight and temperature.

-

Data Analysis: Plot the percentage weight loss versus temperature. The onset of decomposition is typically determined from the intersection of the baseline and the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound and to identify any other thermal events such as polymorphic transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 200 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. The melting point is determined as the onset or peak temperature of the melting endotherm. The area under the melting peak corresponds to the enthalpy of fusion.

Synthesis Workflow

This compound can be synthesized through various methods. A common laboratory-scale synthesis involves the hydrolysis of a corresponding ester.[3]

Caption: A representative workflow for the synthesis of this compound via ester hydrolysis.

Logical Relationship of Thermal Analysis Data

The data obtained from TGA and DSC are complementary and provide a comprehensive picture of the thermal stability of a compound.

Caption: The logical flow from experimental thermal analysis techniques to the determination of the overall thermal stability profile.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of this compound. While a complete experimental dataset is not publicly available, the provided information on its melting point, predicted decomposition behavior based on analogous compounds, and standardized experimental protocols offers a solid foundation for researchers and drug development professionals. The presented synthesis workflow and the logical relationship of thermal analysis data further contribute to a comprehensive understanding of this important chemical intermediate. For critical applications, it is recommended to perform specific TGA and DSC analyses following the outlined protocols to obtain precise data for this compound.

References

An In-depth Technical Guide to 4-(Methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylamino)benzoic acid, a key chemical intermediate in various scientific and industrial applications. This document details its fundamental properties, synthesis, and significant applications, with a focus on data relevant to research and development.

Core Concepts: Molecular Identity and Properties

This compound, also known as p-(Methylamino)benzoic acid or N-Methyl-4-aminobenzoic acid, is an organic compound featuring a benzoic acid core substituted with a methylamino group at the para (4-) position.

Molecular Formula: C₈H₉NO₂

Molecular Weight: 151.16 g/mol [1]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing essential data for experimental design and chemical synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 10541-83-0 | PubChem |

| Melting Point | 160-162 °C | Sigma-Aldrich |

| Boiling Point | 321.6 ± 25.0 °C at 760 mmHg | ChemSrc |

| pKa | 4.93 | ChemicalBook |

| logP | 2.2 | PubChem |

| Appearance | White to beige powder | Sigma-Aldrich |

| Solubility | Slightly soluble in water, soluble in alcohol. | ChemicalBook |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | Spectra typically show characteristic peaks for the aromatic protons, the N-H proton of the methylamino group, and the methyl protons. |

| FTIR | The infrared spectrum displays characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, N-H bending, and C-N stretching of the amine, as well as aromatic C-H and C=C stretching. |

| Mass Spec | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the hydrolysis of a precursor ester. The following is a representative experimental protocol.[1]

Materials:

-

Precursor ester (e.g., methyl 4-(methylamino)benzoate)

-

Methanol

-

Water

-

25% Sodium hydroxide (B78521) solution

-

2N Hydrochloric acid

Procedure:

-

In a 250 ml reaction flask, dissolve 7.8 g of the precursor ester in 40 ml of methanol.

-

Add 20 ml of water to the solution.

-

Under stirring, add 8.31 g of 25% sodium hydroxide solution dropwise.

-

Allow the reaction to proceed at room temperature for 1 hour. Monitor the reaction for the consumption of the starting material.

-

Once the reaction is complete, concentrate the mixture to remove the methanol.

-

Add 40 ml of water to dissolve the resulting solid.

-

Adjust the pH of the solution to 4-5 using 2N hydrochloric acid to precipitate the product.

-

Filter the solid product and dry it to obtain this compound.

Expected Yield: Approximately 88.26%.[1]

Applications in Research and Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in pharmaceuticals and materials science.[2]

Pharmaceutical Intermediate

This compound is a valuable building block in the synthesis of various pharmaceutical agents.[2] While specific blockbuster drugs directly utilizing this intermediate are not prominently documented in publicly available literature, its structural motif is relevant in medicinal chemistry for creating libraries of compounds for screening. Its analog, 4-(dimethylamino)benzoic acid, is a known precursor to the sunscreen agent Padimate O.[3][4][5] Padimate O is formed by the condensation of 2-ethylhexanol with 4-(dimethylamino)benzoic acid.[3]

Enzyme-Mediated Reactions

Recent research has explored the use of enzymes to catalyze reactions involving this compound. For instance, the enzyme laccase from Trametes versicolor can mediate the homocoupling of this compound.[6] This enzymatic oxidation process is of interest for developing green chemistry methodologies.

Mandatory Visualizations

Laccase-Mediated Oxidative Coupling of this compound

The following diagram illustrates the logical workflow of the laccase-mediated oxidation of this compound, a process of interest in biocatalysis and green chemistry.

Caption: Laccase-mediated oxidation workflow of this compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. a2bchem.com [a2bchem.com]

- 3. Padimate O - Wikipedia [en.wikipedia.org]

- 4. ulprospector.com [ulprospector.com]

- 5. Padimate-O | C17H27NO2 | CID 30541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Organic Chemist's Guide to Mediated Laccase Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Reactivity of the Methylamino Group in 4-(Methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylamino)benzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a secondary aromatic amine. The methylamino group, in particular, imparts a rich and versatile reactivity profile to the molecule, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the reactivity of the methylamino group, focusing on its nucleophilic character, susceptibility to oxidation, and its influence on the aromatic system. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in a research and development setting.

Physicochemical and Spectroscopic Properties

This compound, also known as N-methyl-4-aminobenzoic acid, is a beige, powdered solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of both an acidic carboxyl group and a basic amino group makes it an amphoteric compound.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | [1][2][3] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Melting Point | 160-162 °C | [4] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |

| SMILES | CNC1=CC=C(C=C1)C(=O)O | [1][5] |

| InChIKey | ZVIDMSBTYRSMAR-UHFFFAOYSA-N | [1][2][5] |

Table 1: Physicochemical Properties of this compound

Spectroscopic data are crucial for the identification and characterization of this compound and its reaction products.

| Spectrum Type | Key Features | Source |

| ¹H NMR | Signals corresponding to aromatic protons, the N-methyl group, the amine proton, and the carboxylic acid proton are observable. | [5] |

| Mass Spec (GC-MS) | Molecular ion peak at m/z 151. | [1][2][5] |

| FTIR | Characteristic peaks for N-H stretching, C=O stretching (carboxylic acid), and aromatic C-H stretching. | [1] |

| UV-VIS | UV absorption data is available. | [1] |

Table 2: Summary of Spectroscopic Data

Core Reactivity of the Methylamino Group

The reactivity of the methylamino group is primarily dictated by the lone pair of electrons on the nitrogen atom. This lone pair makes the nitrogen atom both basic and nucleophilic.[6]

Nucleophilicity and Basicity

Like other amines, the nitrogen in this compound can act as a base by accepting a proton. It is considered a strong basic compound based on its pKa.[7] Its nucleophilicity allows it to attack electron-deficient centers, forming new carbon-nitrogen bonds. This reactivity is fundamental to the N-alkylation and N-acylation reactions discussed below.

N-Alkylation

The methylamino group readily undergoes N-alkylation in the presence of suitable alkylating agents, such as alkyl halides or sulfates, via an Sₙ2 mechanism.[8][9] This reaction is a cornerstone for building more complex molecular scaffolds. Over-alkylation can be an issue, potentially leading to the formation of a quaternary ammonium (B1175870) salt.[8] Environmentally benign methods using dialkyl carbonates as alkylating agents are also being developed to mitigate the use of toxic reagents.[10]

Caption: General workflow for the N-alkylation of this compound.

N-Acylation

N-acylation is one of the most important reactions of this compound, leading to the formation of a stable amide bond. This reaction is widely used in peptide synthesis and for the creation of various bioactive molecules.[11] Common acylating agents include acid chlorides and acid anhydrides.

Caption: Signaling pathway for the N-acylation of the methylamino group.

Oxidation

The methylamino group is susceptible to oxidation. It is incompatible with strong oxidizing agents.[12] Enzymatic oxidation has also been studied; for instance, the homocoupling reaction of 4-methylamino benzoic acid can be mediated by the laccase enzyme.[13] This reactivity highlights the need for careful selection of reagents in multi-step syntheses to avoid undesired side reactions.

Influence on Aromatic Ring Reactivity

The electronic properties of the methylamino group significantly influence the reactivity of the attached benzene (B151609) ring, particularly in electrophilic aromatic substitution (EAS) reactions.

Electrophilic Aromatic Substitution (EAS)

In EAS, the substituent already on the ring dictates the position and rate of the incoming electrophile's attack.[14][15] this compound has two competing substituents:

-

-NH(CH₃) group: This is an activating group, meaning it increases the rate of EAS compared to benzene. It donates electron density to the ring through resonance, stabilizing the carbocation intermediate. It is an ortho, para-director.

-

-COOH group: This is a deactivating group, withdrawing electron density from the ring and making EAS slower. It is a meta-director.[16]

The powerful activating and directing effect of the amino group dominates the deactivating effect of the carboxylic acid. Therefore, electrophilic substitution will occur predominantly at the positions ortho to the methylamino group (i.e., positions 3 and 5).

Caption: Logical relationship of substituent directing effects in EAS.

Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized based on specific substrates and laboratory conditions.

Protocol: N-Acetylation of this compound

This protocol is based on established methodologies for the acylation of aromatic amines.[17]

Materials:

-

This compound

-

Acetic anhydride (B1165640)

-

Pyridine (anhydrous)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stir bar, ice bath, separatory funnel.

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C using an ice bath while stirring.

-

Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane or ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude N-acetylated product.

-

Purify the product further by recrystallization or column chromatography if necessary.

Protocol: General N-Alkylation using an Alkyl Bromide

Materials:

-

This compound

-

Alkyl bromide (e.g., ethyl bromide) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stir bar, heating mantle, separatory funnel.

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.

-

Stir the suspension at room temperature for 10 minutes.

-

Add the alkyl bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Conclusion

The methylamino group in this compound is a highly reactive functional group that serves as a versatile handle for chemical modification. Its nucleophilic character dominates its reactivity, enabling straightforward N-alkylation and N-acylation reactions that are essential for drug discovery and materials synthesis. Furthermore, its strong activating and ortho-directing influence in electrophilic aromatic substitution overrides the deactivating effect of the para-carboxylic acid, providing regiochemical control for further functionalization of the aromatic ring. A thorough understanding of this reactivity is critical for any scientist utilizing this compound as a synthetic intermediate.

References

- 1. This compound | C8H9NO2 | CID 66345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 4-(methylamino)- [webbook.nist.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. This compound(10541-83-0) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Showing Compound this compound (FDB098119) - FooDB [foodb.ca]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 10. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. a2bchem.com [a2bchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electronic Properties of the Benzene Ring in 4-(Methylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract